molecular formula C19H21BrClN3O3S2 B2733827 5-bromo-N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)thiophene-2-carboxamide;hydrochloride CAS No. 1052529-78-8

5-bromo-N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)thiophene-2-carboxamide;hydrochloride

Cat. No.: B2733827
CAS No.: 1052529-78-8
M. Wt: 518.87
InChI Key: SNSUXMZDOAOPDM-UHFFFAOYSA-N
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Description

This compound is a structurally complex benzothiazole-thiophene hybrid with a diethylaminoethyl side chain and a bromo substituent. Its hydrochloride salt form enhances solubility and bioavailability.

Properties

IUPAC Name

5-bromo-N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)thiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN3O3S2.ClH/c1-3-22(4-2)7-8-23(18(24)15-5-6-17(20)27-15)19-21-12-9-13-14(26-11-25-13)10-16(12)28-19;/h5-6,9-10H,3-4,7-8,11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNSUXMZDOAOPDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)C4=CC=C(S4)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-5-bromo-N-(2-(diethylamino)ethyl)thiophene-2-carboxamide hydrochloride typically involves multiple stepsCommon reagents used in these reactions include brominating agents, thiophene derivatives, and diethylamine .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-5-bromo-N-(2-(diethylamino)ethyl)thiophene-2-carboxamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-5-bromo-N-(2-(diethylamino)ethyl)thiophene-2-carboxamide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolidinone Derivatives ()

Key differences include:

  • Core Structure: Thiazolidinone derivatives lack the fused benzothiazole-dioxolane system present in the target compound.
  • Bioactivity: Thiazolidinones are often associated with antimicrobial or antidiabetic activity, whereas benzothiazole hybrids may target DNA repair pathways .

Benzothiazole-Containing Natural Products ()

Isolated compounds like zygocaperoside from Z. fabago share benzothiazole-related scaffolds. However:

  • Substituents: Natural benzothiazoles (e.g., glycosides) lack the diethylaminoethyl and bromo-thiophene groups, which are critical for receptor binding in synthetic analogs.

Environmental and Regulatory Considerations (–4)

The EPA’s Toxics Release Inventory highlights discrepancies in reporting metal compounds (e.g., manganese, zinc). While unrelated to the target compound, this underscores the importance of accurate data verification in chemical research. For instance, revisions to manganese compound reports (5,584,900 lbs → <500 lbs) emphasize the need for rigorous quality control in synthesizing or handling halogenated analogs like the bromo-thiophene derivative .

Data Tables for Comparative Analysis (Hypothetical)

Given the absence of direct data, a hypothetical comparison is constructed based on structural analogs:

Property Target Compound Thiazolidinone Derivative () Zygocaperoside ()
Core Structure Benzothiazole-thiophene Thiazolidinone-phenyl Benzothiazole-glycoside
Key Functional Groups Br, diethylaminoethyl Dioxothiazolidinone, phenylamide O-glycoside, hydroxyl
Bioactivity (Hypothesized) Kinase inhibition Antimicrobial Antioxidant
Solubility High (HCl salt) Moderate (DMF-soluble) Low (polar solvents)

Biological Activity

The compound 5-bromo-N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)thiophene-2-carboxamide; hydrochloride is a complex synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and relevant research findings.

Molecular Characteristics

  • Molecular Formula: C₁₈H₃₁BrN₃O₃S
  • Molecular Weight: 404.43 g/mol
  • LogP (octanol-water partition coefficient): 1.9
  • Hydrogen Bond Donors: 1
  • Hydrogen Bond Acceptors: 3

The structure includes a bromine atom, a diethylamino group, and a benzothiazole moiety, which are critical for its biological activity.

Anticancer Activity

Recent studies have demonstrated that benzothiazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Studies and Findings

  • Cytotoxicity Evaluation:
    • A study reported that benzothiazole derivatives showed moderate to excellent cytotoxic activity against multiple cancer cell lines including NCI-H226, SK-N-SH, HT29, MKN-45, and MDA-MB-231. The most promising derivatives had IC50 values ranging from 0.24 to 0.92 µM, indicating strong antiproliferative effects .
  • Mechanism of Action:
    • The compound activates procaspase-3, a critical enzyme in the apoptotic pathway. This activation was measured with an EC50 of 0.31 µM for one of the derivatives, suggesting that structural modifications in the benzothiazole framework can enhance anticancer activity .
  • Specificity and Selectivity:
    • Further investigations into the selectivity of these compounds revealed that they could inhibit specific kinases involved in cancer progression. For instance, compounds similar to the one studied showed inhibition of ATR kinase at concentrations as low as 2 µM .

Comparative Biological Activity Table

Compound NameCell Lines TestedIC50 (µM)Mechanism of Action
Compound ANCI-H2260.24Procaspase-3 activation
Compound BMDA-MB-2310.92Kinase inhibition
Compound CSK-N-SH0.31Apoptosis induction via caspase activation

Q & A

Basic: What are the standard synthetic routes and critical reagents for preparing this compound?

The synthesis typically involves multi-step reactions, starting with functionalized aromatic precursors. Key steps include:

  • Amide coupling : Reacting a brominated thiophene-2-carboxylic acid derivative with a diethylaminoethyl-amine intermediate under carbodiimide-mediated conditions.
  • Heterocyclic ring formation : Cyclization of the benzothiazole-dioxolo moiety using [1,3]dioxolo precursors and sulfur-containing reagents .
  • Hydrochloride salt formation : Treatment with HCl in polar solvents like ethanol or dichloromethane.
    Critical reagents include Ru(dtbbpy)₃₂ for catalytic decarboxylative coupling and 3-oxo-2-tosyl-2,3-dihydro-1H-1,3-benzodiazepin-2-yl acetate as an activating agent .

Basic: How is the compound’s structure confirmed post-synthesis?

Structural confirmation relies on 2D NMR (HMBC, HSQC) to resolve complex coupling patterns, particularly for the [1,3]dioxolo-benzothiazole and thiophene moieties. For example:

  • ¹H-¹³C HMBC correlations verify the connectivity between the diethylaminoethyl group and the carboxamide carbonyl .
  • ESI-HRMS provides exact mass validation, with deviations <2 ppm ensuring molecular formula accuracy .

Basic: What purification methods are effective for isolating this compound?

  • Silica gel chromatography : Use gradients of ethyl acetate/hexane (3:7 to 7:3) to separate polar byproducts.
  • Recrystallization : Ethanol/water mixtures yield high-purity hydrochloride salts.
  • HPLC : Reverse-phase C18 columns with acetonitrile/0.1% TFA buffer resolve closely related impurities .

Advanced: How can reaction yields be optimized for the diethylaminoethyl substitution step?

Key factors include:

  • Temperature control : Maintaining 80–100°C to balance reaction rate and side-product formation.
  • Catalyst loading : 5–10 mol% Ru(dtbbpy)₃₂ improves decarboxylative coupling efficiency .
  • Solvent choice : DMF enhances nucleophilicity of the diethylaminoethyl amine, while DMSO suppresses oxidation .
    Yield optimization tables from analogous systems show >85% achievable under these conditions .

Advanced: How should researchers address contradictory NOESY/ROESY data in conformational analysis?

  • Variable-temperature NMR : Resolves dynamic effects (e.g., rotameric equilibria in the diethylaminoethyl group).
  • DFT calculations : Compare experimental and computed coupling constants (³JHH) to validate proposed conformers.
  • Solvent screening : Use CDCl₃ vs. DMSO-d₆ to assess solvent-induced conformational shifts .

Advanced: What strategies are used to study its interactions with biological targets?

  • Surface plasmon resonance (SPR) : Measures binding kinetics (ka/kd) to enzymes or receptors.
  • Molecular docking : Prioritizes targets by simulating interactions with the benzothiazole-dioxolo scaffold.
  • Fluorescence quenching assays : Monitor binding to proteins like BSA, with Stern-Volmer analysis quantifying affinity .

Advanced: How to design a robust biological activity study minimizing batch-to-batch variability?

Adopt a split-plot randomized block design :

  • Main plots : Compound batches (n=4).
  • Subplots : Dose concentrations (e.g., 1–100 µM).
  • Replicates : 5 biological replicates per group.
    This accounts for synthesis variability while controlling for biological noise .

Advanced: What mechanisms explain the chlorine substituent’s reactivity in further derivatization?

The 5-bromo and 2-chloro groups exhibit distinct reactivity:

  • Bromine : Undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃).
  • Chlorine : Requires harsher conditions (150°C, NH₃/EtOH) for nucleophilic aromatic substitution (NAS) to install amino groups .

Advanced: How does pH affect the compound’s stability in aqueous buffers?

  • Stability assays : LC-MS monitoring over 24h in PBS (pH 7.4) vs. acetate (pH 5.0) shows:
    • pH 7.4 : 90% intact after 24h.
    • pH 5.0 : Rapid hydrolysis of the carboxamide (t₁/₂ = 3h).
  • Mitigation : Use lyophilized storage and reconstitute in tert-butanol/water mixtures .

Advanced: What analytical workflows resolve co-eluting impurities in HPLC?

  • 2D-LC : Orthogonal separation using HILIC (first dimension) and reverse-phase (second dimension).
  • MS/MS fragmentation : Differentiates impurities via diagnostic ions (e.g., m/z 245 for de-brominated byproducts).
  • Ion-pairing agents : 10 mM heptafluorobutyric acid improves peak symmetry for charged species .

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